molecular formula C14H16F7NO2 B14254656 Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- CAS No. 181059-80-3

Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)-

Cat. No.: B14254656
CAS No.: 181059-80-3
M. Wt: 363.27 g/mol
InChI Key: OQODPEXMBUEHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- is a fluorinated aromatic amine compound. It is characterized by the presence of a benzenamine core substituted with a heptafluorobutyl group that contains two ethoxy groups. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low dielectric constants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- typically involves the reaction of benzenamine with a fluorinated alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activities. The presence of the fluorinated group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- is unique due to its combination of a benzenamine core with a highly fluorinated alkyl group. This structure imparts distinct properties, such as high thermal stability, chemical inertness, and low dielectric constants, making it suitable for specialized applications in various fields .

Properties

CAS No.

181059-80-3

Molecular Formula

C14H16F7NO2

Molecular Weight

363.27 g/mol

IUPAC Name

2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)aniline

InChI

InChI=1S/C14H16F7NO2/c1-3-23-11(24-4-2,9-7-5-6-8-10(9)22)12(15,16)13(17,18)14(19,20)21/h5-8H,3-4,22H2,1-2H3

InChI Key

OQODPEXMBUEHCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1N)(C(C(C(F)(F)F)(F)F)(F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.